molecular formula C9H8FN B1311182 6-fluoro-2-methyl-1H-indole CAS No. 40311-13-5

6-fluoro-2-methyl-1H-indole

Cat. No. B1311182
CAS RN: 40311-13-5
M. Wt: 149.16 g/mol
InChI Key: DQDVUUGKFGUZCF-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1H-indole is an organic compound with the molecular formula C9H8FN . It has a molecular weight of 149.17 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 6-fluoro-2-methyl-1H-indole consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has one fluorine atom and one methyl group attached to the indole ring .


Physical And Chemical Properties Analysis

6-Fluoro-2-methyl-1H-indole has a density of 1.2±0.1 g/cm3 . Its boiling point is 269.2±20.0 °C at 760 mmHg . The compound has a molar refractivity of 43.3±0.3 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Cancer Treatment Research

Indole derivatives have been increasingly recognized for their potential in treating cancer cells. The structural properties of indoles allow them to interact with various biological targets, which can be leveraged in designing anticancer therapies .

Antimicrobial Applications

The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for bacterial infections. Research into 6-fluoro-2-methyl-1H-indole could explore its efficacy against specific microbes .

Anti-inflammatory and Analgesic Research

Indoles are known to exhibit anti-inflammatory and analgesic activities, which could be beneficial in developing treatments for inflammatory diseases and pain management .

Neuroprotective Agent Development

Some indole derivatives have shown promise as neuroprotective agents, potentially aiding in the treatment of neurodegenerative disorders. This application could be explored for 6-fluoro-2-methyl-1H-indole .

Antiviral and Anti-HIV Research

The antiviral and anti-HIV activities of indoles are areas of interest, particularly in the search for novel treatments for viral infections, including HIV .

Antioxidant Properties

Indoles have antioxidant properties that could be harnessed in various medical applications, including the prevention of oxidative stress-related diseases .

Antidiabetic Activity

Research into the antidiabetic effects of indole derivatives could lead to new approaches in managing diabetes, with 6-fluoro-2-methyl-1H-indole being a potential candidate for further study .

Flavor and Fragrance Industry

Beyond medical applications, indoles also have value in the flavor and fragrance industry, such as in food additives or perfumery. The specific characteristics of 6-fluoro-2-methyl-1H-indole could be utilized in this field .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and the hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDVUUGKFGUZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433085
Record name 6-fluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40311-13-5
Record name 6-fluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-2-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the dihedral angle between the indole and benzyl rings in the structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?

A1: The abstract states that the dihedral angle between the indole ring system and the benzyl ring in 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is 80.91° []. This information suggests a nearly perpendicular orientation between these two planar ring systems within the molecule. This type of structural information is crucial for understanding the molecule's overall shape and potential interactions with biological targets or other molecules.

Q2: How do intermolecular interactions contribute to the crystal packing of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?

A2: The abstract mentions the presence of C—H⋯Cl, C—H⋯F, and C—H⋯π interactions in the crystal packing of the compound []. These weak interactions play a role in determining the arrangement of molecules within the crystal lattice and can influence physical properties such as melting point and solubility.

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